CYCLO(-SER-TYR)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLO(-SER-TYR) typically involves the cyclization of a linear dipeptide precursor. One common method is the solution-phase synthesis, where the linear dipeptide is cyclized under acidic or basic conditions. For example, the linear dipeptide serine-tyrosine can be cyclized using hydrochloric acid or sodium hydroxide as a catalyst.
Another approach is the solid-phase peptide synthesis (SPPS), where the linear dipeptide is assembled on a solid support and then cyclized. This method allows for greater control over the reaction conditions and can yield higher purity products.
Industrial Production Methods
Industrial production of CYCLO(-SER-TYR) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial processes often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
CYCLO(-SER-TYR) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the carbonyl groups in the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the serine or tyrosine side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced diketopiperazine derivatives.
Substitution: Substituted serine or tyrosine derivatives.
Scientific Research Applications
CYCLO(-SER-TYR) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and diketopiperazine chemistry.
Biology: Investigated for its role in cell signaling and as a potential bioactive molecule.
Medicine: Explored for its antimicrobial, anticancer, and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a building block for complex organic synthesis.
Mechanism of Action
The biological activity of CYCLO(-SER-TYR) is attributed to its ability to interact with specific molecular targets and pathways. For example, it can bind to enzymes or receptors involved in cell signaling, modulating their activity. The cyclic structure of CYCLO(-SER-TYR) enhances its stability and allows it to adopt conformations that are favorable for binding to these targets.
Comparison with Similar Compounds
CYCLO(-SER-TYR) can be compared to other cyclic dipeptides such as CYCLO(-PRO-VAL) and CYCLO(-LEU-PHE). While all cyclic dipeptides share a common ring structure, their biological activities and applications can vary significantly based on the amino acid composition. CYCLO(-SER-TYR) is unique due to the presence of the hydroxyl group in serine and the aromatic ring in tyrosine, which contribute to its distinct chemical reactivity and biological properties.
List of Similar Compounds
- CYCLO(-PRO-VAL)
- CYCLO(-LEU-PHE)
- CYCLO(-ALA-GLY)
- CYCLO(-GLY-GLY)
Properties
IUPAC Name |
(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMARRIVIIBNV-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176156 | |
Record name | Cyclo(seryltyrosyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21754-31-4 | |
Record name | Cyclo(seryltyrosyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(seryltyrosyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of cyclo(seryltyrosyl) influence its affinity for the PEPT1 transporter?
A1: Research suggests that the presence of a phenolic hydroxyl group in the tyrosine residue of cyclo(seryltyrosyl) enhances its affinity for the PEPT1 transporter []. This conclusion stems from comparative studies of various cyclic dipeptides, including cyclo(Gly-Phe), cyclo(Phe-Ser), and cyclo(Gly-Tyr). The study demonstrated that cyclic dipeptides containing tyrosine exhibited lower Michaelis constants (Km) compared to those with phenylalanine, indicating stronger binding to PEPT1 []. This observation is further corroborated by findings related to cephadroxil and cephalexin, where the presence of a phenolic hydroxyl group in cephadroxil correlates with a lower Km value compared to cephalexin [].
Q2: How is the uptake of cyclo(seryltyrosyl) mediated in the human intestinal cell line, Caco-2?
A2: The uptake of cyclo(seryltyrosyl) in Caco-2 cells is mediated by the H+/oligopeptide cotransporter (PEPT1) []. This conclusion is supported by several observations: Firstly, the uptake process is pH-dependent, which is characteristic of PEPT1-mediated transport. Secondly, the addition of known PEPT1 substrates, like glycylsarcosine, effectively inhibits the uptake of cyclo(seryltyrosyl), indicating competition for the same transporter [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.